5-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Overview
Description
5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazole ring. The presence of the fluorine atom and the tetrahydro-2H-pyran-2-yl group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the reaction of the indazole derivative with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro group (if present) using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of indazole-3-carboxylic acid derivatives.
Reduction: Formation of amino-indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The fluorine atom and the tetrahydro-2H-pyran-2-yl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-indazole: Lacks the tetrahydro-2H-pyran-2-yl group, making it less complex.
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-indazole: Contains an additional trifluoromethyl group, which can further influence its properties.
Uniqueness
5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the presence of both the fluorine atom and the tetrahydro-2H-pyran-2-yl group
Properties
IUPAC Name |
5-fluoro-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGGWAMNSSANNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)F)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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